NNAL-O-glucoronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

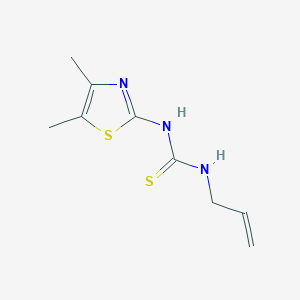

NNAL-O-glucuronide is a metabolite of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), a tobacco-specific nitrosamine. NNAL itself is a potent carcinogen found in tobacco smoke and its metabolites, including NNAL-O-glucuronide, are of significant interest in toxicology and cancer research due to their potential health impacts.

Preparation Methods

Synthetic Routes and Reaction Conditions

NNAL-O-glucuronide is typically synthesized through the glucuronidation of NNAL. This reaction involves the transfer of glucuronic acid to NNAL, usually catalyzed by UDP-glucuronosyltransferase enzymes. The reaction conditions typically require a buffered aqueous solution, often at physiological pH, and the presence of cofactors such as UDP-glucuronic acid.

Industrial Production Methods

Industrial production of NNAL-O-glucuronide is not common due to its association with tobacco carcinogens. in a controlled laboratory setting, large-scale synthesis can be achieved using similar enzymatic reactions, with the addition of purification steps to isolate the glucuronide conjugate.

Chemical Reactions Analysis

Types of Reactions

NNAL-O-glucuronide primarily undergoes biotransformation reactions in the body, including:

Oxidation: : NNAL-O-glucuronide can be oxidized to form NNAL-N-oxide.

Reduction: : Reduction reactions can convert NNAL-O-glucuronide to its reduced form, NNAL.

Hydrolysis: : Enzymatic hydrolysis can cleave the glucuronide bond, releasing NNAL.

Common Reagents and Conditions

Oxidation: : Oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of cytochrome P450 enzymes.

Reduction: : Reducing agents like sodium borohydride or hydrogen gas.

Hydrolysis: : Hydrolases such as beta-glucuronidase in acidic or neutral conditions.

Major Products Formed

NNAL-N-oxide: : Formed through oxidation.

NNAL: : Formed through reduction.

NNAL: : Released through hydrolysis.

Scientific Research Applications

Chemistry

NNAL-O-glucuronide is used in chemical research to study the metabolism and detoxification pathways of NNAL. It helps in understanding the enzymatic processes involved in glucuronidation and the subsequent biotransformation of carcinogens.

Biology

In biological research, NNAL-O-glucuronide is used to investigate the effects of tobacco carcinogens on cellular systems. It is used in studies to understand the mechanisms of carcinogenesis and the body's defense mechanisms against toxic compounds.

Medicine

In medical research, NNAL-O-glucuronide is used as a biomarker to assess exposure to tobacco smoke and the risk of developing lung cancer. It helps in evaluating the effectiveness of interventions aimed at reducing tobacco-related health risks.

Industry

While not commonly produced industrially, NNAL-O-glucuronide is studied in the tobacco industry to understand the health impacts of tobacco products and to develop safer alternatives.

Mechanism of Action

NNAL-O-glucuronide exerts its effects primarily through its role as a metabolite of NNAL. The glucuronidation process makes NNAL more water-soluble, facilitating its excretion from the body. NNAL can still be reactivated to its carcinogenic form, which can bind to DNA and cause mutations, leading to cancer.

Molecular Targets and Pathways

DNA: : NNAL can form adducts with DNA, leading to mutations.

Enzymes: : UDP-glucuronosyltransferase enzymes are involved in the glucuronidation process.

Transporters: : Multidrug resistance proteins (MRP1) are involved in the transport of NNAL-O-glucuronide.

Comparison with Similar Compounds

NNAL-O-glucuronide is similar to other glucuronide conjugates of carcinogenic compounds, such as NNK-O-glucuronide and aflatoxin B1-glucuronide. These compounds share the common feature of being metabolites that facilitate the excretion of carcinogens. NNAL-O-glucuronide is unique in its association with tobacco-specific nitrosamines and its role in tobacco-related cancer research.

Similar Compounds

NNK-O-glucuronide: : Another tobacco-specific nitrosamine metabolite.

Aflatoxin B1-glucuronide: : A metabolite of aflatoxin B1, a mycotoxin found in mold-contaminated food.

Properties

IUPAC Name |

3,4,5-trihydroxy-6-[4-[methyl(nitroso)amino]-1-pyridin-3-ylbutoxy]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O8/c1-19(18-25)7-3-5-10(9-4-2-6-17-8-9)26-16-13(22)11(20)12(21)14(27-16)15(23)24/h2,4,6,8,10-14,16,20-22H,3,5,7H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPUXTWHFSLCDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(C1=CN=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)N=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-6-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B15362138.png)

![4-Methyl-1-(naphthalen-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B15362163.png)

![2,6-Dibromo-4-chlorobenzo[d]thiazole](/img/structure/B15362164.png)

![2-(4-Bromo-phenyl)-3-piperazin-1-ylmethyl-benzo[d]imidazo[2,1-b]thiazole](/img/structure/B15362169.png)

![tert-butyl (1S,4R,5S)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15362184.png)

![Ethyl trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanecarboxylate](/img/structure/B15362208.png)